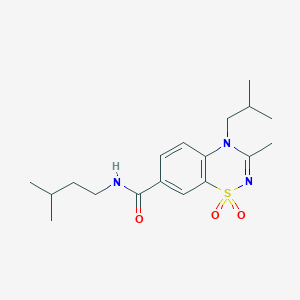![molecular formula C24H28N4O3 B11227535 3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11227535.png)
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings. This structure is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination. The starting material is typically a commercially available compound such as 2-chloroquinoline. The synthetic route can be summarized as follows:
Nucleophilic Substitution: The 2-chloroquinoline undergoes nucleophilic substitution with an appropriate nucleophile to introduce the desired substituents.
Suzuki Coupling: This step involves the coupling of the substituted quinoline with a boronic acid derivative to form a biaryl compound.
Catalytic Reduction: The biaryl compound is then subjected to catalytic reduction to reduce any double bonds or other reducible groups.
Reductive Amination: Finally, the reduced compound undergoes reductive amination to introduce the piperidine ring, resulting in the formation of the target compound.
Chemical Reactions Analysis
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.
Scientific Research Applications
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development. It may exhibit various biological activities, such as anti-inflammatory, anti-cancer, or anti-diabetic effects.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Quinolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, such as anti-inflammatory and anti-cancer effects.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their medicinal properties, including antiviral and anticancer activities.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, such as analgesic and antipsychotic effects.
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O3/c1-4-18-10-8-9-13-26(18)20(29)15-27-23(30)21-16(2)14-17(3)25-22(21)28(24(27)31)19-11-6-5-7-12-19/h5-7,11-12,14,18H,4,8-10,13,15H2,1-3H3 |
InChI Key |
VIMDTELSKHAHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B11227452.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11227456.png)
![3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11227462.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11227466.png)
![N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11227470.png)
![N8-(sec-Butyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11227475.png)
![2-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11227482.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227488.png)
![N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11227490.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11227505.png)
![1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11227509.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide](/img/structure/B11227522.png)
![2'-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227527.png)
